3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a bromine atom, and a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid typically involves multiple steps. One common method includes the bromination of a tert-butyl-substituted phenyl ring followed by the introduction of an amino group and a propanoic acid moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogen-substituted phenyl rings. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-bromophenyl)propanoic acid
- 3-Amino-3-(5-tert-butylphenyl)propanoic acid
- 3-Amino-3-(3-chloro-5-(tert-butyl)phenyl)propanoic acid
Uniqueness
3-Amino-3-(3-bromo-5-(tert-butyl)phenyl)propanoic acid is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H18BrNO2 |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-5-tert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)9-4-8(5-10(14)6-9)11(15)7-12(16)17/h4-6,11H,7,15H2,1-3H3,(H,16,17) |
InChI Key |
MJBMLDJCRPGHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)Br |
Origin of Product |
United States |
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